molecular formula C4H14Cl2N2S2 B1669677 Cystamine dihydrochloride CAS No. 56-17-7

Cystamine dihydrochloride

Cat. No. B1669677
CAS RN: 56-17-7
M. Wt: 225.2 g/mol
InChI Key: YUFRRMZSSPQMOS-UHFFFAOYSA-N
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Description

Cystamine dihydrochloride is an anti-infective agent used in the treatment of urinary tract infections . It also serves as a radiation-protective agent that interferes with sulfhydryl enzymes . Furthermore, it acts as a heparin antagonist and a sulfhydryl modifying reagent . It is the disulfide form of the free thiol, cysteamine .


Synthesis Analysis

Cystamine dihydrochloride can be synthesized through a solid-phase room-temperature synthesis . This method involves an amide reaction between hyaluronic acid (HA) and cystamine dihydrochloride activated by EDC/NHS . The process generates CO2 bubbles which are subsequently entrapped inside the substrate due to a rapid gelation-induced retention effect .


Molecular Structure Analysis

The linear formula of Cystamine dihydrochloride is NH2CH2CH2SSCH2CH2NH2 · 2HCl . It has a molecular weight of 225.20 .


Chemical Reactions Analysis

Cystamine is formed when the amino acid cystine is thermally decarboxylated . It can also be synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 .


Physical And Chemical Properties Analysis

Cystamine dihydrochloride is a white powder . It has a melting point of 217-220 °C (dec.) (lit.) . It is soluble in water .

Scientific Research Applications

Neuroprotection in Huntington's Disease

Cystamine dihydrochloride has been shown to offer neuroprotective effects in models of Huntington's disease, attributed to its capacity to increase levels of the cellular antioxidant l-cysteine in the brain. This increase in l-cysteine levels is thought to combat oxidative stress, a key factor in neurodegeneration, suggesting a protective mechanism that could be relevant in various neurodegenerative conditions (Fox et al., 2004).

Drug Delivery Systems

Cystamine dihydrochloride has been incorporated into drug delivery systems, such as the synthesis and characterization of composite hydrogel films for potential use as targeted drug carriers. These composite films, which utilize cystamine dihydrochloride as a crosslinker, have shown promising properties, including redox and pH-responsive drug release, indicating their potential in creating more effective and targeted drug delivery mechanisms (Wang et al., 2019).

Chemical Synthesis and Characterization

In the field of chemistry, cystamine dihydrochloride has been utilized in the synthesis and characterization of various compounds. For instance, cystamine dihydrochloride reacted with concentrated mineral acids and metal chlorides has led to the creation of cystaminium salts with diverse anions. These compounds have been characterized using techniques such as X-ray diffraction and spectroscopy, contributing to our understanding of their structures and properties (Golovnev et al., 2013).

Inhibition of Transglutaminase Activity

Cystamine's neuroprotective effects in neurodegenerative models have been partially attributed to its inhibition of transglutaminase activity. This enzyme is involved in protein cross-linking, which is implicated in the pathological aggregation of proteins in diseases like Huntington's. Cystamine, and its reduced form cysteamine, have been shown to act as inhibitors of transglutaminase, suggesting a potential therapeutic mechanism of action (Jeitner et al., 2005).

Radioprotection

Cystamine dihydrochloride has been investigated for its radioprotective potential. Studies utilizing the ferrous sulfate (Fricke) dosimeter have quantitatively evaluated the radioprotective properties of cystamine, suggesting its efficacy in protecting against radiation-induced damage. This property could have significant implications in clinical radiation therapy and the treatment of radiation-induced disorders (Meesat et al., 2012).

Safety And Hazards

Cystamine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Cystamine dihydrochloride has potential applications in the field of regenerative medicine . It can be used as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides . It can also be used to functionalize PGMA (poly (glycidyl methacrylate) microsphere) by introducing sulfhydryl groups for the further fabrication of silver nanoparticles (AgNPs) .

properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride
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InChI

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFRRMZSSPQMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

51-85-4 (Parent)
Record name Cystamine dihydrochloride
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DSSTOX Substance ID

DTXSID6058766
Record name 2,2'-Dithiodi(ethylammonium) dichloride
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Molecular Weight

225.2 g/mol
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Physical Description

Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS]
Record name Cystamine dihydrochloride
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Product Name

Cystamine dihydrochloride

CAS RN

56-17-7
Record name Cystamine dihydrochloride
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Record name Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2)
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Record name 2,2'-Dithiodi(ethylammonium) dichloride
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Record name CYSTAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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